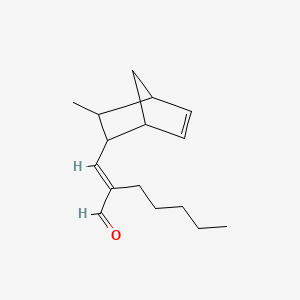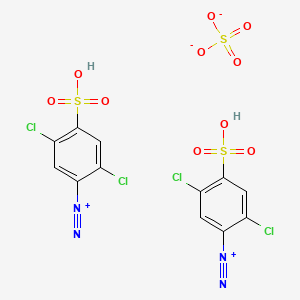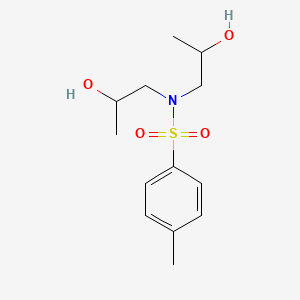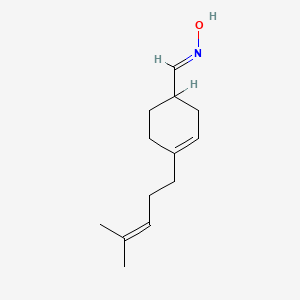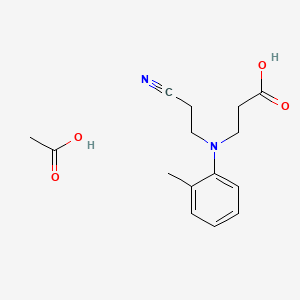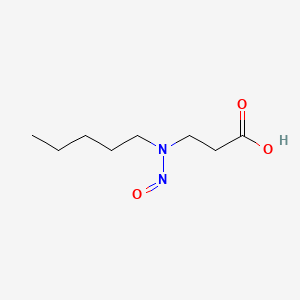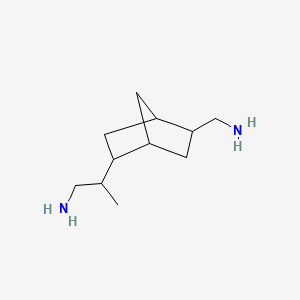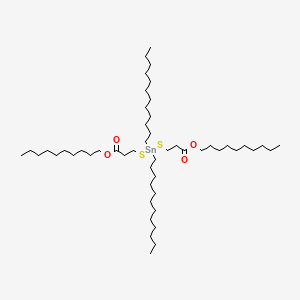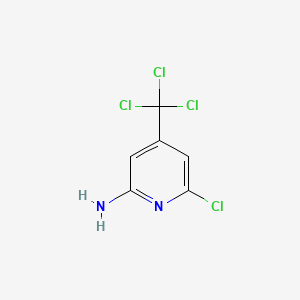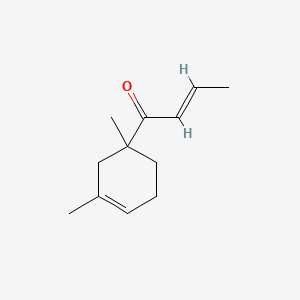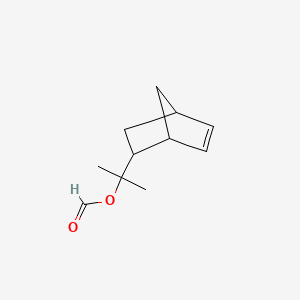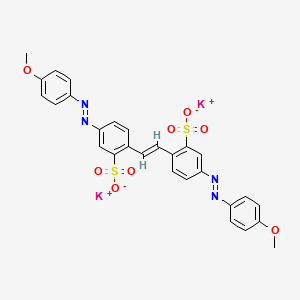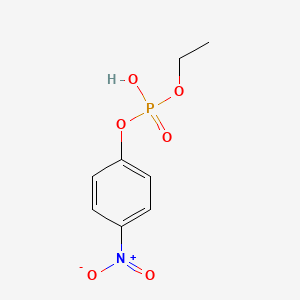
Ethyl (4-nitrophenyl) phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (4-nitrophenyl) phosphate is an organic compound with the molecular formula C11H11NO4P. It is a derivative of phenyl phosphate and contains a nitro group (-NO2) attached to the benzene ring, making it a nitrophenyl compound. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Phosphate Esterification: this compound can be synthesized through the esterification of 4-nitrophenol with ethyl phosphoric acid in the presence of a dehydrating agent such as concentrated sulfuric acid.
Phosphorylation Reaction: Another method involves the direct phosphorylation of 4-nitrophenol using phosphorus oxychloride (POCl3) and ethanol under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions. The process involves continuous monitoring of reaction conditions, including temperature, pressure, and pH, to ensure the efficient formation of the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of Ethyl (4-aminophenyl) phosphate.
Substitution: Substitution reactions can occur at the nitro group or the phosphate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Nitrophenol derivatives, nitrobenzoic acids.
Reduction: Aminophenol derivatives, amino acids.
Substitution: Alkylated phenyl phosphates, substituted phenols.
科学的研究の応用
Ethyl (4-nitrophenyl) phosphate is used in various scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and analytical chemistry for studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate enzyme activities and metabolic pathways.
Industry: this compound is utilized in the production of dyes, pigments, and other chemical intermediates.
作用機序
The mechanism by which Ethyl (4-nitrophenyl) phosphate exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The nitro group can act as an electrophile, interacting with nucleophilic sites in enzymes or other biological molecules.
Pathways Involved: The compound may inhibit or activate certain biochemical pathways, depending on its specific interactions with target molecules.
類似化合物との比較
Ethyl (3-nitrophenyl) phosphate: Similar structure but with the nitro group at a different position on the benzene ring.
Ethyl (2-nitrophenyl) phosphate: Another positional isomer with different chemical properties.
Ethyl (4-nitrobenzoate): A related compound with a different functional group.
Uniqueness: Ethyl (4-nitrophenyl) phosphate is unique due to its specific position of the nitro group, which influences its reactivity and biological activity compared to its positional isomers.
特性
CAS番号 |
17659-67-5 |
|---|---|
分子式 |
C8H10NO6P |
分子量 |
247.14 g/mol |
IUPAC名 |
ethyl (4-nitrophenyl) hydrogen phosphate |
InChI |
InChI=1S/C8H10NO6P/c1-2-14-16(12,13)15-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H,12,13) |
InChIキー |
YTFMVJUJFNLWIE-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(O)OC1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


